molecular formula C10H6N2S B186509 Thieno[2,3-c][1,5]naphthyridine CAS No. 62506-44-9

Thieno[2,3-c][1,5]naphthyridine

Cat. No. B186509
CAS RN: 62506-44-9
M. Wt: 186.24 g/mol
InChI Key: SGRUVITUAIIYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c][1,5]naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fused ring system consisting of a thiophene and a naphthyridine ring. The unique structure of thieno[2,3-c][1,5]naphthyridine makes it a promising candidate for drug discovery, material science, and organic electronics.

Mechanism Of Action

Thieno[2,3-c][1,5]naphthyridine exerts its biological activity by inhibiting the activity of specific enzymes. For example, it has been found to inhibit the activity of the enzyme PDE4, which is involved in the regulation of intracellular levels of cyclic AMP. By inhibiting PDE4, thieno[2,3-c][1,5]naphthyridine can increase intracellular levels of cyclic AMP, which can lead to various physiological effects.

Biochemical And Physiological Effects

Thieno[2,3-c][1,5]naphthyridine has been found to exhibit a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, thieno[2,3-c][1,5]naphthyridine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

Thieno[2,3-c][1,5]naphthyridine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. Additionally, it exhibits potent inhibitory activity against a variety of enzymes, making it a useful tool for studying enzyme function. However, thieno[2,3-c][1,5]naphthyridine also has some limitations. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. Additionally, its potency can make it difficult to determine the optimal concentration for use in experiments.

Future Directions

There are several future directions for research on thieno[2,3-c][1,5]naphthyridine. One potential area of research is the development of new drugs based on thieno[2,3-c][1,5]naphthyridine. Its potent inhibitory activity against various enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the development of new synthetic methods for thieno[2,3-c][1,5]naphthyridine. The development of new synthetic methods can lead to more efficient and cost-effective production of thieno[2,3-c][1,5]naphthyridine. Finally, research on the biological activity of thieno[2,3-c][1,5]naphthyridine can lead to a better understanding of its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of thieno[2,3-c][1,5]naphthyridine is a complex process that involves several steps. One of the most common methods for synthesizing thieno[2,3-c][1,5]naphthyridine is the Pd-catalyzed cyclization of 2-(2-bromophenyl)thiophenes with 2-aminopyridines. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Thieno[2,3-c][1,5]naphthyridine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including kinases, phosphodiesterases, and histone deacetylases. These enzymes are involved in various cellular processes, making thieno[2,3-c][1,5]naphthyridine a promising candidate for the development of new drugs.

properties

CAS RN

62506-44-9

Product Name

Thieno[2,3-c][1,5]naphthyridine

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

thieno[2,3-c][1,5]naphthyridine

InChI

InChI=1S/C10H6N2S/c1-2-8-10(11-4-1)7-3-5-13-9(7)6-12-8/h1-6H

InChI Key

SGRUVITUAIIYGK-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C3C(=C2N=C1)C=CS3

Canonical SMILES

C1=CC2=NC=C3C(=C2N=C1)C=CS3

Origin of Product

United States

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